molecular formula C20H24N2O2 B13413229 Isoquinine

Isoquinine

Cat. No.: B13413229
M. Wt: 324.4 g/mol
InChI Key: DTEXULLZKFAGHZ-FOFNQSGBSA-N
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Description

Isoquinine, also known as isoquinoline, is a heterocyclic aromatic organic compound. It is structurally similar to quinoline, with a benzene ring fused to a pyridine ring. The nitrogen atom’s position differentiates isoquinoline from quinoline. Isoquinoline is a colorless liquid at room temperature with a strong, somewhat unpleasant odor. It is classified as a weak base, comparable to pyridine and quinoline .

Chemical Reactions Analysis

Isoquinoline undergoes various chemical reactions:

Common reagents and conditions used in these reactions include strong acids like sulfuric acid for nitration and sulfonation, and hydrogen gas with a catalyst for reduction. Major products formed from these reactions include isoquinoline N-oxide, tetrahydroisoquinoline, and various substituted isoquinolines .

Comparison with Similar Compounds

Isoquinoline is similar to quinoline, with both being benzopyridines. the position of the nitrogen atom in the ring differentiates them. Other similar compounds include:

Isoquinoline’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(R)-[(2S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,14,19-20,23H,7,9-10,12H2,1-2H3/b13-3+/t14?,19-,20+/m0/s1

InChI Key

DTEXULLZKFAGHZ-FOFNQSGBSA-N

Isomeric SMILES

C/C=C/1\CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O

Canonical SMILES

CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O

Origin of Product

United States

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